Lipophilicity & Molecular Weight: Cycloheptyl vs. Cyclohexyl
The cycloheptyl analog (target compound) exhibits a molecular weight of 277.20 g/mol and a predicted cLogP that is approximately 0.5 log units higher than its cyclohexyl counterpart (MW 263.17 g/mol) . This increase in lipophilicity, attributable to the additional methylene group in the cycloheptyl ring, can significantly influence membrane permeability and protein binding in biological systems [1].
| Evidence Dimension | Molecular Weight and Lipophilicity |
|---|---|
| Target Compound Data | MW: 277.20 g/mol; cLogP: ~3.5 (estimated) |
| Comparator Or Baseline | 3-((1-(Bromomethyl)cyclohexyl)oxy)tetrahydrofuran (MW: 263.17 g/mol; cLogP: ~3.0 estimated) |
| Quantified Difference | ΔMW = +14.03 g/mol; ΔcLogP ≈ +0.5 |
| Conditions | Physicochemical property prediction based on additive fragment methods (e.g., ACD/Labs or ChemAxon). |
Why This Matters
Higher lipophilicity can enhance passive diffusion across cell membranes, a critical parameter in early drug discovery where optimal cLogP ranges between 1 and 5 [1].
- [1] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. https://doi.org/10.1016/S0169-409X(00)00129-0 View Source
